molecular formula C9H11ClFNO2S B1448680 3-((2-Fluorophenyl)sulfonyl)azetidine hydrochloride CAS No. 1803605-64-2

3-((2-Fluorophenyl)sulfonyl)azetidine hydrochloride

Cat. No. B1448680
CAS RN: 1803605-64-2
M. Wt: 251.71 g/mol
InChI Key: UOBPDIBSPHXDRD-UHFFFAOYSA-N
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Description

“3-((2-Fluorophenyl)sulfonyl)azetidine hydrochloride” is a chemical compound with the CAS Number: 1803605-64-2 . It has a molecular weight of 251.71 . The compound is typically stored at room temperature and appears as a powder .


Molecular Structure Analysis

The molecular formula of “this compound” is C9H11ClFNO2S . The InChI code is 1S/C9H10FNO2S.ClH/c10-8-3-1-2-4-9(8)14(12,13)7-5-11-6-7;/h1-4,7,11H,5-6H2;1H .


Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature . Its molecular weight is 251.71 , and its molecular formula is C9H11ClFNO2S .

Scientific Research Applications

Synthesis of Fluorine-Containing Heterocycles

  • Fluorine-Containing Oxetanes and Azetidines Synthesis : A study described the synthesis of fluoroalkylidene-oxetanes and -azetidines from 3-oxetanone, 3-azetidinone, and fluorosulfones using the Julia–Kocienski reaction. This method facilitates the production of fluorinated four-membered rings, showcasing their potential in nucleic base, ester, aryl sulfone function, and pyrrolidine ring containing compound synthesis (Laporte et al., 2015).

Chemical Reactivity and Regioselectivity

  • Fluorine Substitution Effects on Aziridines and Azetidines : Research has shown that fluorine substitution at aziridine and azetidine positions significantly impacts their chemical reactivity and regioselectivity in nucleophilic substitution reactions. These findings have implications for designing new synthetic routes and modifying chemical properties for varied applications (Banks, 2006).

Antioxidant Activity and Drug Design

  • Novel Schiff Bases and Azetidines with Antioxidant Activity : A study focused on the synthesis of Schiff bases and azetidines derived from phenyl urea derivatives, evaluating their in-vitro antioxidant potentials. Such compounds have shown moderate to significant antioxidant effects, indicating their potential in medicinal chemistry (Nagavolu et al., 2017).

Ring-Opening Polymerization

  • Primary Amine-Ended Telechelic Polyaziridines Synthesis : Utilizing 2-azaallyl anions as initiators, one study achieved the one-pot synthesis of well-defined primary amine-ended telechelic polyaziridines through the ring-opening polymerization (ROP) of N-sulfonyl aziridines. This research opens new pathways for synthesizing block copolymers and modifying polymer end groups for various applications (Wang et al., 2019).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H315, H319, and H335 , indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3-(2-fluorophenyl)sulfonylazetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2S.ClH/c10-8-3-1-2-4-9(8)14(12,13)7-5-11-6-7;/h1-4,7,11H,5-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOBPDIBSPHXDRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)S(=O)(=O)C2=CC=CC=C2F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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